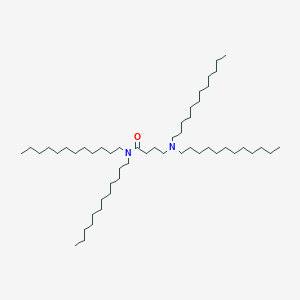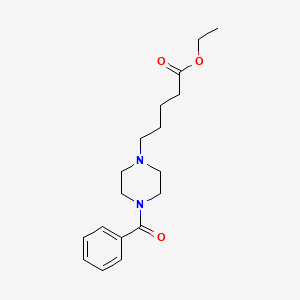![molecular formula C9H16ClNO6 B14512140 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate CAS No. 62581-13-9](/img/structure/B14512140.png)
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The perchlorate anion is associated with the positively charged nitrogen atom, forming a stable ionic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with a suitable carboxylating agent, followed by the introduction of the perchlorate anion. One common method involves the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with chloroacetic acid under basic conditions to form the carboxylated intermediate. This intermediate is then treated with perchloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biologically active amines.
Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting the central nervous system, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials, including ionic liquids and surfactants
Mecanismo De Acción
The mechanism by which 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom can form electrostatic interactions with negatively charged sites on proteins, influencing their activity. Additionally, the bicyclic structure can provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally related compound with similar chemical properties but lacking the carboxylate group.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure, used in drug discovery and synthesis.
Quinuclidine: A simpler bicyclic amine that serves as a precursor to various pharmaceuticals and catalysts.
Uniqueness
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is unique due to its combination of a quaternary ammonium center and a carboxylate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62581-13-9 |
|---|---|
Fórmula molecular |
C9H16ClNO6 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
1-methyl-1-azoniabicyclo[2.2.2]octane-2-carboxylic acid;perchlorate |
InChI |
InChI=1S/C9H15NO2.ClHO4/c1-10-4-2-7(3-5-10)6-8(10)9(11)12;2-1(3,4)5/h7-8H,2-6H2,1H3;(H,2,3,4,5) |
Clave InChI |
PCTCFZSNNSZBKG-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CCC(CC1)CC2C(=O)O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

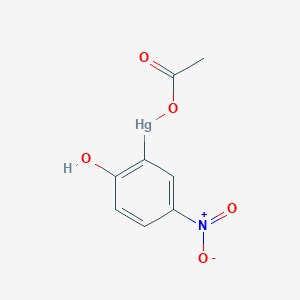
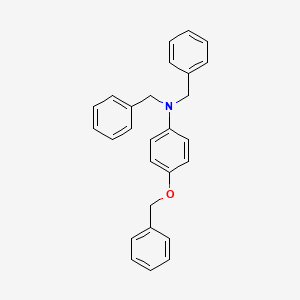
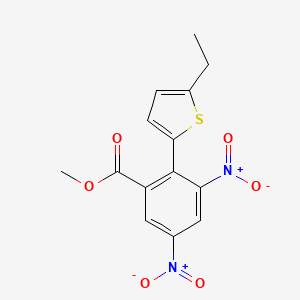
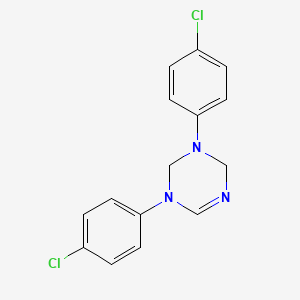


![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
